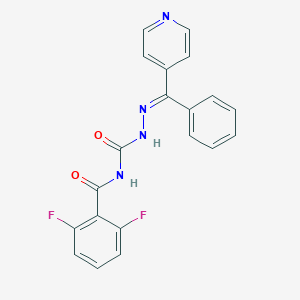![molecular formula C19H12O2 B287833 4-Phenylbenzo[g]chromen-2-one](/img/structure/B287833.png)
4-Phenylbenzo[g]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbenzo[g]chromen-2-one, commonly known as PBC, is a chemical compound that belongs to the class of flavonoids. It is a naturally occurring compound that has been found in various plants, including cannabis, and has been studied for its potential therapeutic applications. PBC has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of PBC is not fully understood, but it is believed to exert its effects through various pathways. PBC has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism. PBC has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, PBC has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
PBC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. PBC has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. PBC has also been shown to scavenge free radicals and reduce oxidative stress, which is involved in the development of various diseases such as cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PBC in lab experiments is its ability to exhibit multiple therapeutic properties, making it a promising candidate for further research. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds that exhibit similar properties. However, one limitation of using PBC in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of PBC. One potential direction is the development of PBC-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of the synergistic effects of PBC with other compounds, such as chemotherapy drugs, to enhance its therapeutic efficacy. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of PBC can provide valuable insights into its bioavailability and efficacy in vivo.
Synthesemethoden
PBC can be synthesized through various methods, including the use of natural sources such as cannabis or through chemical synthesis. One common method of synthesis involves the use of a Suzuki coupling reaction, where a boronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst. Another method involves the use of a Knoevenagel condensation reaction, where an aldehyde and a malonic acid derivative are reacted in the presence of a base to form a β-ketoester intermediate, which is then cyclized to form PBC.
Wissenschaftliche Forschungsanwendungen
PBC has been studied for its potential therapeutic applications in various scientific research fields. In the field of cancer research, PBC has been shown to exhibit anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, PBC has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is a critical step in tumor growth and metastasis. PBC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
4-Phenylbenzo[g]chromen-2-one |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
4-phenylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C19H12O2/c20-19-12-16(13-6-2-1-3-7-13)17-10-14-8-4-5-9-15(14)11-18(17)21-19/h1-12H |
InChI-Schlüssel |
KFRRCRODXMKGEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=CC=CC=C4C=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)



![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)

![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)
